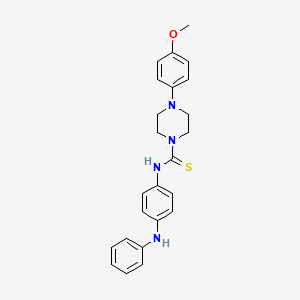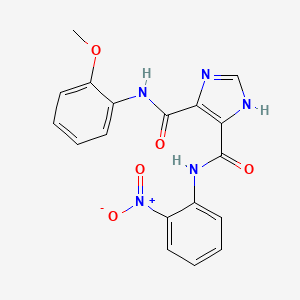![molecular formula C13H16N2O3S B4084247 2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine](/img/structure/B4084247.png)
2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine
描述
2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, thioflavin T, and is commonly used as a fluorescent dye for the detection of amyloid fibrils in biological samples. Thioflavin T has been found to be highly sensitive and specific in detecting amyloid fibrils, making it a valuable tool for studying amyloid-related diseases such as Alzheimer's disease.
作用机制
Thioflavin T binds specifically to the beta-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. This binding is thought to be due to the interaction between the thioflavin T molecule and the hydrophobic core of the amyloid fibril. Thioflavin T has been shown to have a high affinity for amyloid fibrils, making it a valuable tool for detecting and quantifying these structures.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is a non-toxic compound that is commonly used in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of thioflavin T is its high sensitivity and specificity for detecting amyloid fibrils. This compound has been extensively used in research studies and has been found to be a valuable tool for studying amyloid-related diseases. Thioflavin T is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
One of the limitations of thioflavin T is its potential for non-specific binding to other proteins and molecules. This can lead to false-positive results and can make it difficult to interpret experimental data. Additionally, thioflavin T is not suitable for use in vivo due to its limited tissue penetration and potential toxicity.
未来方向
There are several future directions for the use of thioflavin T in scientific research. One potential application is in the development of new diagnostic tools for amyloid-related diseases. Thioflavin T could be used as a basis for the development of new imaging agents that could be used to detect amyloid fibrils in vivo.
Another potential future direction is in the development of new therapeutic agents for amyloid-related diseases. Thioflavin T could be used as a basis for the development of new compounds that could disrupt the formation and aggregation of amyloid fibrils, potentially leading to new treatments for these debilitating diseases.
In conclusion, thioflavin T is a valuable tool for studying amyloid-related diseases and has been extensively used in scientific research. Its high sensitivity and specificity for detecting amyloid fibrils make it a valuable tool for detecting and quantifying these structures. While there are limitations to its use, thioflavin T has the potential to be used in the development of new diagnostic and therapeutic agents for amyloid-related diseases.
科学研究应用
Thioflavin T has been extensively used in scientific research for the detection and quantification of amyloid fibrils. This compound has been found to be highly specific for detecting amyloid fibrils, and its fluorescence properties make it an excellent tool for studying the formation and aggregation of amyloid fibrils in vitro and in vivo. Thioflavin T has been used in a wide range of research applications, including the study of Alzheimer's disease, Parkinson's disease, Huntington's disease, and prion diseases.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-nitrophenyl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-14(8-10(2)18-9)13(19)11-4-3-5-12(6-11)15(16)17/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODMJVGEVEKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4084174.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide](/img/structure/B4084185.png)
![methyl 6-bromo-1-methyl-1-(4-methylbenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4084191.png)
![N-(4-fluorophenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4084196.png)
![7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4084201.png)

![2-(1H-benzimidazol-1-yl)-1-[(2-chloro-5-methylphenoxy)methyl]ethyl acetate](/img/structure/B4084216.png)
![N-[5-(aminocarbonyl)-2-(2-methylpiperidin-1-yl)phenyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4084232.png)
![N-ethyl-4-methoxy-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B4084255.png)

